3-Ethynyloct-1-EN-3-OL
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Overview
Description
3-Ethynyloct-1-EN-3-OL is an organic compound with the molecular formula C10H16O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes both an alkyne and an alcohol functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyloct-1-EN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with oct-1-ene, which undergoes a series of reactions to introduce the ethynyl group.
Reaction Conditions:
Purification: The final product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyloct-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The alkyne group can be reduced to an alkene or an alkane using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of oct-1-en-3-one or oct-1-en-3-al.
Reduction: Formation of oct-1-en-3-ol or octane.
Substitution: Formation of oct-1-en-3-yl chloride or oct-1-en-3-yl bromide.
Scientific Research Applications
3-Ethynyloct-1-EN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with alkyne functionalities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethynyloct-1-EN-3-OL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of the alkyne group allows the compound to participate in click chemistry reactions, which are widely used in bioconjugation and drug development.
Comparison with Similar Compounds
Similar Compounds
Oct-1-en-3-ol: Similar structure but lacks the ethynyl group.
1-Octen-3-ol: Another similar compound with a different position of the double bond.
3-Octyn-1-ol: Contains an alkyne group but differs in the position of the hydroxyl group.
Uniqueness
3-Ethynyloct-1-EN-3-OL is unique due to the presence of both an alkyne and an alcohol functional group, which provides it with distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
62055-67-8 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-ethynyloct-1-en-3-ol |
InChI |
InChI=1S/C10H16O/c1-4-7-8-9-10(11,5-2)6-3/h2,6,11H,3-4,7-9H2,1H3 |
InChI Key |
CDPOUZIWJLMFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)(C#C)O |
Origin of Product |
United States |
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